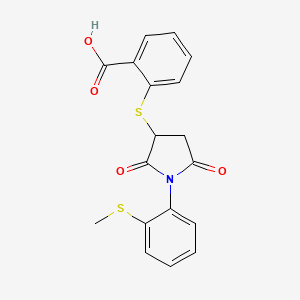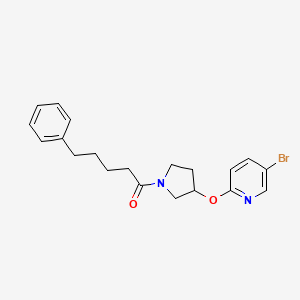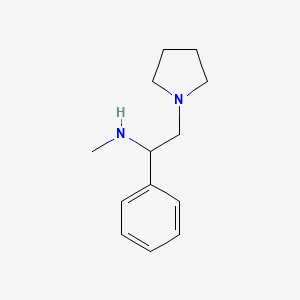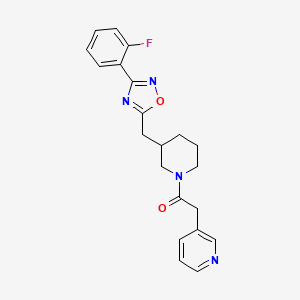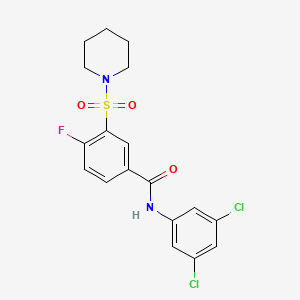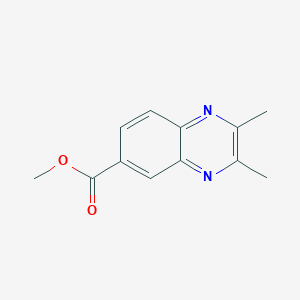
Methyl 2,3-dimethylquinoxaline-6-carboxylate
説明
“Methyl 2,3-dimethylquinoxaline-6-carboxylate” is a chemical compound with the CAS Number: 32461-66-8 . It has a molecular weight of 216.24 and its IUPAC name is methyl 2,3-dimethyl-6-quinoxalinecarboxylate . The compound is solid in physical form .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 216.24 . The compound’s storage temperature is ambient temperature .科学的研究の応用
Application in Liquid Chromatographic Fluorimetric Assay
Methylglyoxal, a compound that can be assayed in chemical and biological systems, can be derivatized using specific compounds to form 6,7-dimethoxy-2-methylquinoxaline, which is closely related to Methyl 2,3-dimethylquinoxaline-6-carboxylate. This process involves liquid chromatography with spectrophotometric and fluorimetric detection, showcasing the compound's application in precise analytical methods (McLellan & Thornalley, 1992).
Role in Bacterial Degradation of Riboflavin
Studies on Pseudomonas RF, a bacterium, have shown that 6,7-dimethylquinoxaline-2,3-diol, a compound related to this compound, is a degradation product of riboflavin and is assimilated by bacteria through different pathways. This research helps understand the biochemical pathways in bacterial riboflavin degradation (Barz & Stadtman, 2004).
Investigating Antimicrobial Properties
Quinoxaline derivatives like 2,3-dimethylquinoxaline have been studied for their antimicrobial, antifungal, and bactericidal properties. These compounds are widely used in medicine and the food industry, indicating their significant role in controlling microbial growth and preservation (Tayupov et al., 2021).
Use in Organic Synthesis and Metalation
2,3-dimethylquinoxaline has been metalated using lithium diisopropylamide to afford mono- or dicarbanions, which were then condensed with various electrophiles to create a range of 2,3-disubstituted quinoxalines. This showcases its application in organic synthesis and the generation of novel compounds (Kaiser & Petty, 1976).
Development of Antifungal Agents
Research has explored the antifungal activity of 2,3-dimethylquinoxaline, revealing its effectiveness against a range of pathogenic fungi. This highlights the compound's potential in developing new antifungal agents for medical use (Alfadil et al., 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
methyl 2,3-dimethylquinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)14-11-6-9(12(15)16-3)4-5-10(11)13-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDDLQPHCCROKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2865384.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B2865385.png)
![4-chlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2865386.png)
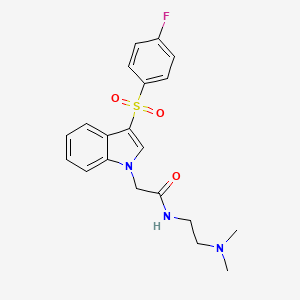


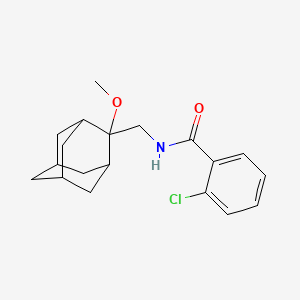
![4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid](/img/structure/B2865395.png)
![N-(2,4-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2865396.png)
